

# Part 1: Executive Summary & Physicochemical Profile

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## Compound of Interest

Compound Name: *Hexanedioyl diisocyanate*

CAS No.: 3998-31-0

Cat. No.: B14135983

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Hexamethylene diisocyanate (HDI) is a critical aliphatic isocyanate used extensively in the synthesis of polyurethane coatings, elastomers, and increasingly in biomedical applications such as crosslinking collagen scaffolds for drug delivery.<sup>[1][2][3]</sup> Unlike its aromatic counterparts (TDI, MDI), HDI offers superior UV stability but presents unique challenges regarding volatility and toxicity.<sup>[1][2][3]</sup>

Understanding the vapor pressure (VP) of HDI is not merely a thermodynamic exercise; it is the linchpin of occupational safety (inhalation risk) and process integrity (distillation, residual solvent removal).<sup>[1][2][3]</sup> This guide synthesizes the available data, addresses significant discrepancies in literature values, and provides a robust framework for modeling HDI volatility in experimental and industrial settings.<sup>[1][2]</sup>

Table 1: Physicochemical Core Data

Property	Value	Context/Notes
CAS Number	822-06-0	
Molecular Weight	168.2 g/mol	
Boiling Point	255°C (528 K)	At standard pressure (760 mmHg). <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Flash Point	140°C	Open Cup. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Physical State	Liquid	Clear, colorless to pale yellow. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Odor Threshold	0.001 - 0.02 ppm	Critical: Odor is a poor warning property (Threshold > PEL). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[6]</a>

## Part 2: The Vapor Pressure Paradox

A rigorous review of authoritative literature reveals a significant discrepancy in the reported vapor pressure of HDI at ambient temperatures.[\[2\]](#)[\[3\]](#) This "paradox" often leads to confusion in risk assessment models.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Dataset A (Regulatory/Safety Standard): NIOSH and OSHA citations often list the VP as 0.05 mmHg (~6.7 Pa) at 25°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) This value is conservative and used for "worst-case" scenario modeling in industrial hygiene.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)
- Dataset B (Thermodynamic/European Standard): European chemical agencies (e.g., ALIPA, DFG) and thermodynamic databases often cite a lower value of 0.7 Pa (~0.005 mmHg) at 20°C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#)

Scientist's Insight: The discrepancy likely arises from the method of measurement.[\[2\]](#)[\[3\]](#) Older static methods may have overestimated pressure due to dissolved gases or hydrolysis products (impurities).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) Newer Knudsen effusion or transpiration methods tend to yield lower, more accurate values for low-volatility liquids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[6\]](#) For safety calculations, adhere to Dataset A to ensure a margin of safety. For process engineering (e.g., vacuum distillation), Dataset B may be more predictive of yield.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Part 3: Thermodynamic Modeling & Estimation

Since specific Antoine constants for HDI are often proprietary or inconsistent in open literature, we can derive a robust estimation using the Clausius-Clapeyron relation.<sup>[1][2]</sup> This method allows researchers to estimate VP at process temperatures (e.g., during sterilization or reaction).<sup>[1][2][3]</sup>

The Two-Point Method: Using the conservative safety baseline (Point 1) and the boiling point (Point 2):

- Point 1 ( ): 298.15 K (25°C), 6.7 Pa (0.05 mmHg)<sup>[1][3][6]</sup>
- Point 2 ( ): 528.15 K (255°C), 101,325 Pa (760 mmHg)<sup>[1][3][6]</sup>

Solving for Enthalpy of Vaporization (

):

<sup>[1][2][3][6]</sup>

Calculated

(Effective for this range).<sup>[1][2][3][6]</sup>

Table 2: Estimated Vapor Pressure Profile (derived) Use this table for process scoping; validate critical points experimentally.

Temperature (°C)	Temperature (K)	Est. Vapor Pressure (Pa)	Est. Vapor Pressure (mmHg)	Implications
20	293.15	4.2	0.032	Ambient storage risk.[1][3][6]
25	298.15	6.7	0.050	Standard Ref (NIOSH).[1][2][3][6]
50	323.15	48.5	0.36	Mild heating/reaction onset.[1][2][6]
100	373.15	1,250	9.4	Significant volatility; containment required.[1][2][6]
150	423.15	11,500	86.3	Distillation/Purification range.[1][2][6]

## Part 4: Measurement Methodologies

Measuring the VP of HDI is complicated by its reactivity with atmospheric moisture (hydrolysis), which forms polyureas and CO<sub>2</sub>, artificially inflating pressure readings.[1][2][3]

### Protocol 1: The Transpiration (Dynamic) Method

Best for: Ambient to moderate temperatures (20°C - 100°C). This method minimizes the impact of volatile impurities.[1][2][3]

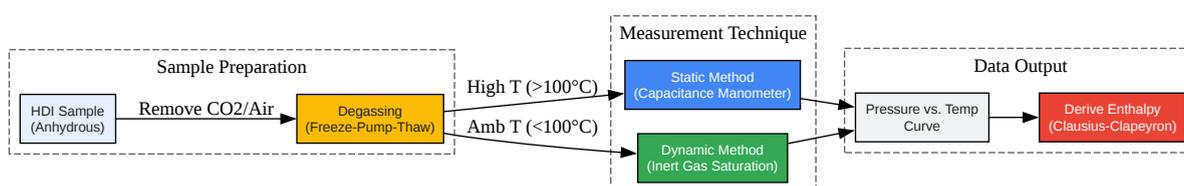
- Setup: A stream of inert carrier gas (or He) is passed over the HDI sample at a controlled flow rate and temperature.[1][2][3]
- Saturation: The gas becomes saturated with HDI vapor.[1][2][3]

- Collection: The gas stream is passed through a cold trap or solvent absorber (e.g., derivatizing agent like 1-(2-pyridyl)piperazine).[1][2][3][6]
- Quantification: The collected HDI is analyzed via HPLC-UV/Fluorescence.[1][2][3][6]
- Calculation: Dalton's Law is used to calculate partial pressure based on the moles of HDI collected and total gas volume.[1][2][3]

## Protocol 2: Static Capacitance Manometry

Best for: Higher temperatures ( $>100^{\circ}\text{C}$ ) or rapid screening. Critical Step:[1][2][3][6] The sample must be extensively degassed (freeze-pump-thaw cycles) to remove dissolved air and  $\text{CO}_2$  prior to measurement.[1][2][3][6]

Figure 1: Vapor Pressure Measurement Workflow



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Caption: Workflow for selecting the appropriate VP measurement technique based on temperature range and required precision.

## Part 5: Occupational Hygiene & Safety Modeling

For drug development professionals handling HDI, calculating the Saturation Concentration (

) is vital to determine if a spill or open vessel exceeds the Permissible Exposure Limit (PEL).[1][2][3]

Regulatory Limits:

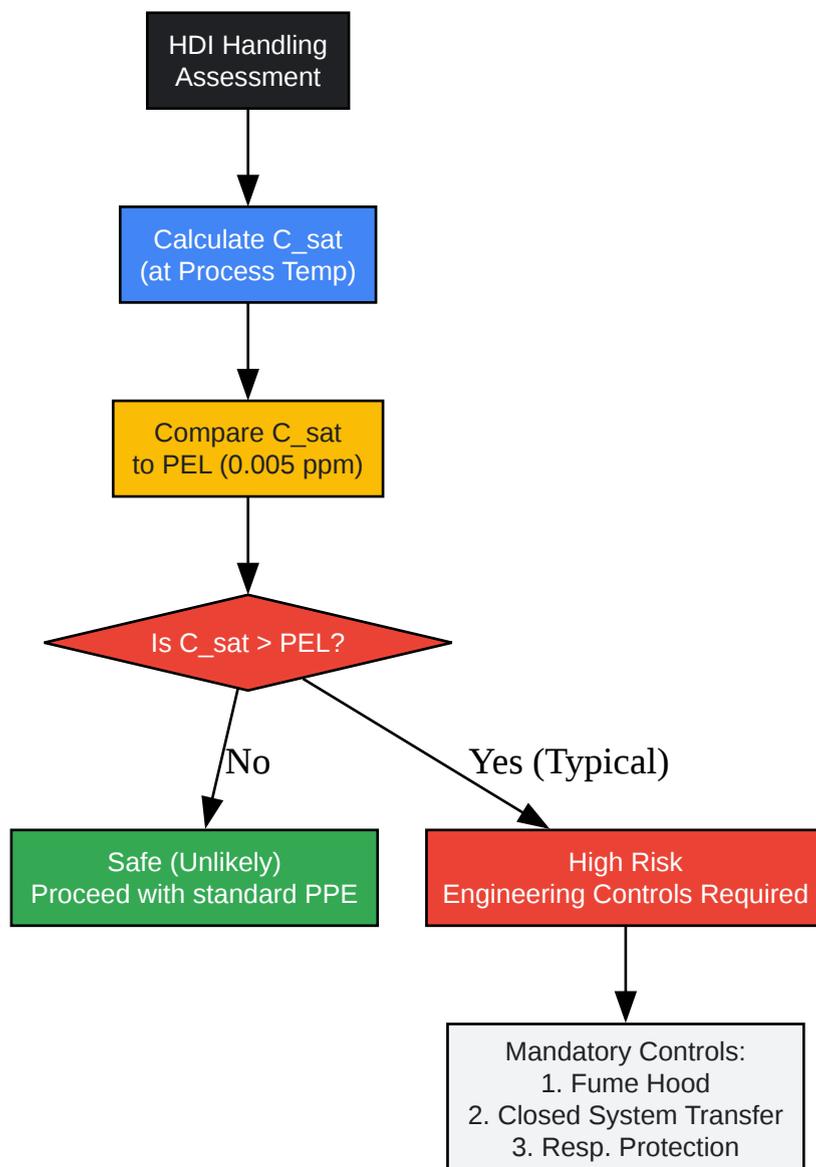
- ACGIH TLV: 0.005 ppm (TWA)[1][2][3][6]
- NIOSH REL: 0.005 ppm (TWA), 0.020 ppm (Ceiling)[1][2][3][6]

Calculation Logic: At 25°C, with VP = 0.05 mmHg:

[1][2][3][6]

Risk Conclusion: The saturation concentration (65.8 ppm) is >13,000 times higher than the safety limit (0.005 ppm).[1][2][3] Implication: Any open handling of HDI at room temperature will result in hazardous exposure without local exhaust ventilation (fume hood).[1][2][3][6]

Figure 2: Safety Risk Logic Flow



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Caption: Decision matrix for assessing inhalation risk based on vapor pressure saturation.

## References

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accessible via member portal or ALIPA technical guidance documents).[1][2][3][6]

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- To cite this document: BenchChem. [Part 1: Executive Summary & Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b14135983#vapor-pressure-of-hexamethylene-diisocyanate\]](https://www.benchchem.com/product/b14135983#vapor-pressure-of-hexamethylene-diisocyanate)

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